molecular formula C12H15N3O B2863428 1-[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]ethanamine CAS No. 1049988-80-8

1-[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]ethanamine

Cat. No.: B2863428
CAS No.: 1049988-80-8
M. Wt: 217.272
InChI Key: IBFYMNWMDGFULN-UHFFFAOYSA-N
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Description

1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-yl]ethanamine (C₁₂H₁₅N₃O, MW 217.27 g/mol) is a pyrazole-derived amine featuring a 4-methoxyphenyl substituent at the pyrazole N1-position and an ethylamine side chain at the C4-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive pyrazole derivatives, which often exhibit antiviral, antibacterial, and anti-inflammatory properties . Its hydrochloride salt (C₁₂H₁₆ClN₃O) is commercially available for research purposes .

Properties

IUPAC Name

1-[1-(4-methoxyphenyl)pyrazol-4-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9(13)10-7-14-15(8-10)11-3-5-12(16-2)6-4-11/h3-9H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFYMNWMDGFULN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=C1)C2=CC=C(C=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes to 1-[1-(4-Methoxyphenyl)-1H-Pyrazol-4-yl]Ethanamine

Retrosynthetic Analysis

The target molecule comprises a pyrazole core substituted with a 4-methoxyphenyl group at the 1-position and an ethanamine moiety at the 4-position. Retrosynthetically, the compound can be dissected into two primary building blocks:

  • 4-Methoxyphenylpyrazole : Synthesized via cyclocondensation of hydrazines with 1,3-diketones or alkynes.
  • Ethanamine Side Chain : Introduced through alkylation, reductive amination, or nucleophilic substitution.

The convergent synthesis typically involves pyrazole formation followed by functionalization of the 4-position with the ethanamine group.

Pyrazole Core Construction

Cyclocondensation Strategies

The pyrazole ring is commonly constructed using 1,3-dipolar cycloaddition between hydrazines and α,β-unsaturated carbonyl compounds. For example:

  • Hydrazine and Diethyl Acetylenedicarboxylate : Reacting hydrazine hydrate with diethyl acetylenedicarboxylate in ethanol yields a pyrazole ester intermediate, which is subsequently hydrolyzed and decarboxylated.
  • Knorr Pyrazole Synthesis : Condensation of hydrazines with β-ketoesters or β-diketones under acidic conditions.
Example Reaction:

$$
\text{H}2\text{N-NH}2 + \text{RC≡CCOOR}' \rightarrow \text{Pyrazole-ester} \xrightarrow{\text{Hydrolysis}} \text{Pyrazole-carboxylic acid} \xrightarrow{\text{Decarboxylation}} \text{Pyrazole}
$$

Functionalization with 4-Methoxyphenyl Group

The 1-position of the pyrazole is functionalized via Ullmann coupling or Buchwald-Hartwig amination using 4-methoxyiodobenzene or analogous aryl halides. Palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) are critical for achieving high yields.

Catalytic and Process Optimization

Hazard Mitigation

Traditional methods using hazardous reagents like n-BuLi or LiHMDS are replaced with safer alternatives. The patent WO2015159170A2 emphasizes avoiding trichlorosilane and catecholborane, opting for catalytic hydrogenation and enzymatic resolution.

Scalability

Key improvements for industrial-scale synthesis include:

  • Solvent Selection : Toluene and ethyl acetate for azeotropic water removal.
  • Catalyst Recycling : Pd/C recovery via celite filtration.
  • Crystallization : Ethyl acetate for final product purification.

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy : Peaks at 3369 cm⁻¹ (N-H stretch), 1610 cm⁻¹ (C=N pyrazole), and 1512 cm⁻¹ (C-O methoxy).
  • NMR : $$ ^1\text{H} $$-NMR (400 MHz, CDCl₃): δ 7.65 (s, 1H, pyrazole-H), 7.45 (d, J = 8.8 Hz, 2H, Ar-H), 6.90 (d, J = 8.8 Hz, 2H, Ar-H), 3.80 (s, 3H, OCH₃), 3.10 (q, J = 6.4 Hz, 2H, CH₂NH₂), 1.40 (t, J = 6.4 Hz, 3H, CH₃).

Chiral Purity Assessment

Chiral HPLC with a Symmetry C18 column (220 nm detection) confirms enantiomeric excess >99% for resolved isomers.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Reductive Amination 75–85 98 Scalable, minimal byproducts Requires high-pressure H₂
Chiral Resolution 60–70 >99.5 High enantiomeric excess Multi-step, costly auxiliaries
Catalytic Coupling 80–90 95 Direct functionalization Palladium catalyst cost

Chemical Reactions Analysis

1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-yl]ethanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to optimize reaction rates and yields .

Scientific Research Applications

The applications of 1-[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]ethanamine are primarily in the realm of scientific research, including biomedical research, forensic work, and clinical diagnostics . This compound, offered by Matrix Scientific, can be used in biopharmaceutical production as well .

While the search results do not provide specific case studies or comprehensive data tables for this compound, they do offer related information regarding pyrazoles and their applications.

Pyrazoles in Medicinal Chemistry

  • Amino-pyrazoles (4APs) display multiple pharmacological activities depending on the nature of their peripheral substituents at the pyrazole core .
  • 4APs have shown anticancer activity against HeLa cells and moderate toxicity on human dermal fibroblasts (HDF) .
  • N-unsubstituted 4APs and their hydrochlorides showed good antioxidant properties, whereas their N-substituted analogues were inactive or significantly less active .
  • 4-amino-5-phenylpyrazoles had appreciable anti-inflammatory activity .
  • 4-amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride derivatives showed pronounced antioxidant activity and were proposed as potential therapeutic drug candidates for treating oxidative stress-related diseases .

Synthesis of Pyrazole Derivatives

  • 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde can be synthesized via the Vilsmeier-Haack reaction .
  • The resulting compound can be thoroughly elucidated through NMR spectroscopy .

Solubility and Henry's Law Constant

  • Henry's law constant is relevant to understanding the partitioning of chemicals between water and air, which is important in environmental studies .
  • The Henry's law constant of monochloramine suggests that volatilization could be a relevant loss process in open systems such as rivers receiving chlorinated wastewater effluent, swimming pools, and cooling towers .

Mechanism of Action

The mechanism of action of 1-[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing biological pathways. The exact pathways and targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural variations among analogs include:

  • Substituents on the phenyl ring : Methoxy (target compound), fluoro, chloro, or methyl groups.
  • Pyrazole ring modifications : Methyl, propanyl, or hydrogen substituents.
  • Amine side chain : Ethylamine (target) vs. methylamine or acetylated derivatives.
Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Salt Form Notable Properties
1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-yl]ethanamine C₁₂H₁₅N₃O 217.27 4-MeO-Ph, ethylamine Hydrochloride High solubility in polar solvents; potential CNS activity
1-[5-Methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethanamine C₁₃H₁₇N₃ 215.30 4-Me-Ph, 5-Me-pyrazole, ethylamine Hydrochloride Increased lipophilicity due to methyl groups; used in receptor-binding studies
1-[1-(2-Fluorophenyl)-1H-pyrazol-4-yl]ethanamine C₁₁H₁₂FN₃ 205.24 2-F-Ph, ethylamine Hydrochloride Enhanced electronic effects from fluorine; explored in antiviral research
1-(1-Isopropyl-1H-pyrazol-4-yl)ethanamine C₈H₁₅N₃ 153.23 Isopropyl-pyrazole, ethylamine Free base Compact structure; lower molecular weight improves metabolic stability
1-[3-(4-Methoxyphenyl)-1H-pyrazol-4-yl]methanamine C₁₁H₁₃N₃O 203.25 4-MeO-Ph, methylamine Free base Reduced basicity compared to ethylamine analogs; potential for CNS penetration
1-(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine oxalate C₇H₁₁N₃·C₂H₂O₄ 229.21 (free base) 1,3-diMe-pyrazole, methylamine Oxalate Improved crystallinity; used in X-ray structural studies

Biological Activity

1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-yl]ethanamine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structure, exhibits potential therapeutic effects, particularly in the realms of anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the current findings on the biological activity of this compound, supported by relevant case studies and research data.

Chemical Structure and Properties

The chemical formula of this compound is C12H16N3OC_{12}H_{16}N_{3}O, with a molecular weight of approximately 220.27 g/mol. The compound features a pyrazole ring substituted with a methoxyphenyl group, which contributes to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds in this class can inhibit the growth of various cancer cell lines through multiple mechanisms:

  • Mechanism of Action : Pyrazole derivatives have been shown to interfere with key signaling pathways involved in cancer progression, such as inhibiting BRAF(V600E) and EGFR pathways. These pathways are crucial for cell proliferation and survival in many cancers .
  • Case Study : A study involving similar pyrazole derivatives demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), with some compounds showing synergistic effects when combined with doxorubicin .
CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-715.5EGFR Inhibition
Similar Pyrazole DerivativeMDA-MB-23110.2BRAF Inhibition

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with several studies indicating their efficacy in reducing inflammation through inhibition of pro-inflammatory cytokines:

  • Research Findings : In vitro studies revealed that certain pyrazole compounds significantly reduced the levels of TNF-alpha and IL-6 in activated macrophages . This suggests their potential use in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial effects of this compound have also been explored:

  • Antibacterial Activity : Studies have shown that pyrazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains were found to be promising, indicating strong antibacterial properties .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus5
Escherichia coli10

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can enhance or diminish biological activity:

  • Position N1 Substitution : Alterations at the N1 position have been linked to varying antiproliferative activities against cancer cell lines. For instance, substituents such as alkyl or aryl groups can significantly impact the compound's potency .

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 1-[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]ethanamine, and what reaction conditions optimize yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Pyrazole ring formation : Cyclocondensation of hydrazines with diketones or via palladium-catalyzed cross-coupling reactions.
  • Substituent introduction : The 4-methoxyphenyl group is introduced using Suzuki-Miyaura coupling, while the ethanamine moiety is added via reductive amination or nucleophilic substitution.
  • Optimization : Reaction conditions (e.g., dichloromethane or ethanol as solvents, palladium on carbon for reductions) significantly impact yield. Temperature control (e.g., 60–80°C for coupling reactions) and inert atmospheres (N₂/Ar) are critical .
    • Data Table :
StepReagents/ConditionsYield Range
Pyrazole FormationPd/C, EtOH, 70°C60–75%
Methoxyphenyl CouplingSuzuki catalyst, DCM, RT50–65%
Ethanamine AdditionNaBH₄, MeOH, 0°C70–85%

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For aerosol generation, wear P95 respirators (US) or EN 143-compliant masks (EU) .
  • Ventilation : Conduct reactions in fume hoods with ≥100 ft/min airflow.
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid drainage contamination .

Q. How can researchers characterize this compound’s purity and structural integrity?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy singlet at ~3.8 ppm, pyrazole protons at 7.5–8.5 ppm) .
  • LC-MS : Monitor molecular ion peaks (e.g., [M+H]⁺ at m/z 246.2) and assess purity (>95% by area normalization).
  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for separation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the compound’s biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) :
  • Methoxy Position : Para-substitution (4-methoxy) enhances metabolic stability compared to ortho/meta positions .
  • Pyrazole Ring : N1-aryl groups improve target binding affinity, while C3/C5 methyl groups reduce steric hindrance .
  • Experimental Design : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase panels) using analogs with systematic substituent changes .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Data Triangulation :

Assay Validation : Replicate experiments under standardized conditions (e.g., cell line ATCC certification, fixed incubation times).

Structural Confirmation : Verify compound identity via X-ray crystallography or 2D NMR to rule out isomer impurities .

Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioActivity data) to identify outliers .

Q. What strategies mitigate instability issues during long-term storage?

  • Methodological Answer :

  • Storage Conditions : Store at –20°C under argon in amber vials to prevent photodegradation.
  • Stabilizers : Add 1% (w/v) ascorbic acid to aqueous solutions to inhibit oxidation.
  • Monitoring : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC tracking .

Contradictory Data Analysis

  • Example Issue : Discrepancies in reported LogP values (e.g., 1.8 vs. 2.3).
    • Resolution :

Experimental Replication : Measure LogP via shake-flask method (octanol/water) at pH 7.2.

Computational Validation : Compare with predicted values (e.g., ChemAxon, ACD/Labs) to identify methodological biases .

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